4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione
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Overview
Description
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperature environments.
Chemical Reactions Analysis
Types of Reactions
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might convert it into different thio derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar sulfur and nitrogen-containing structures.
Pyrimidine derivatives: Compounds with a similar ring structure but different substituents.
Uniqueness
4,6-Diimino-5-methyltetrahydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of both imino and thione groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N4S |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,6-diamino-5-methyl-5H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-3(6)8-5(10)9-4(2)7/h2H,1H3,(H4,6,7,8,9,10) |
InChI Key |
UQJRCYBDWOBYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(=S)N=C1N)N |
Origin of Product |
United States |
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